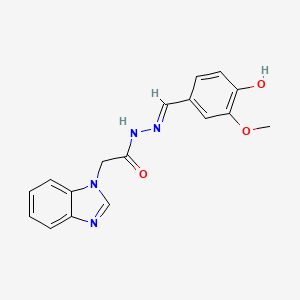![molecular formula C20H21N3O2 B6003887 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide](/img/structure/B6003887.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide, commonly known as BMF, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in the field of cancer research. BMF belongs to the class of furamide compounds and is known for its ability to selectively inhibit the activity of a specific protein known as Bcl-2.
Mécanisme D'action
BMF works by selectively inhibiting the activity of the Bcl-2 protein. Bcl-2 is known to prevent apoptosis in cancer cells by inhibiting the activity of pro-apoptotic proteins. By inhibiting Bcl-2, BMF allows the pro-apoptotic proteins to become active, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMF has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, BMF has been shown to inhibit cell proliferation and induce cell cycle arrest. BMF has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BMF in lab experiments is its selectivity for the Bcl-2 protein. This allows for more targeted inhibition of cancer cells, reducing the risk of side effects. However, one of the limitations of using BMF is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for the use of BMF in cancer therapy. One area of research is the development of more potent and selective inhibitors of Bcl-2. Another area of research is the use of BMF in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is also potential for the use of BMF in the development of targeted drug delivery systems for cancer therapy.
Méthodes De Synthèse
The synthesis of BMF involves a multi-step process that begins with the reaction of 3-methyl-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(benzyl(methyl)amino)pyridine to form the intermediate product, which is then reacted with formaldehyde to yield the final product, BMF.
Applications De Recherche Scientifique
BMF has been extensively studied for its potential use in cancer therapy. The Bcl-2 protein is known to play a critical role in the survival of cancer cells, and its inhibition by BMF has been shown to induce apoptosis (programmed cell death) in cancer cells. BMF has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-10-12-25-18(15)20(24)22-13-17-9-6-11-21-19(17)23(2)14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGMNXTWIBLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N,N-dimethyl-5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003811.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6003827.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)

![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![methyl [2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6003852.png)
![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)
![N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B6003875.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
![methyl 4-(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6003878.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6003886.png)
![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)